molecular formula C18H12N4O4 B5196773 4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine

4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine

Cat. No.: B5196773
M. Wt: 348.3 g/mol
InChI Key: GPEFCJMKKRHHOG-UHFFFAOYSA-N
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Description

4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine is an organic compound with the molecular formula C18H14N2O3 It is known for its unique structure, which includes a benzoxadiazole ring, a nitro group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through nucleophilic substitution reactions, often using phenol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Phenol derivatives and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4-phenoxyphenyl)aniline
  • 4-nitro-N-(4-phenoxyphenyl)benzamide
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine stands out due to its unique combination of a benzoxadiazole ring, a nitro group, and a phenoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-22(24)16-11-10-15(17-18(16)21-26-20-17)19-12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEFCJMKKRHHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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